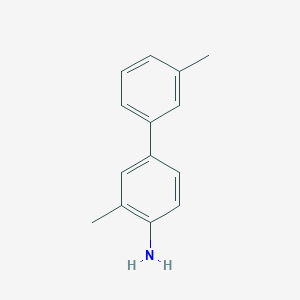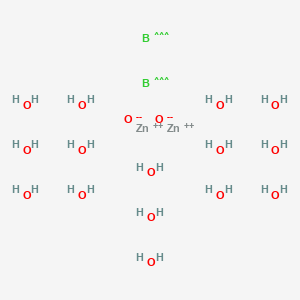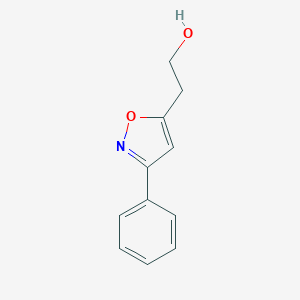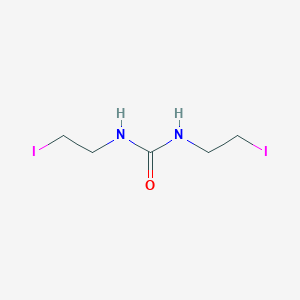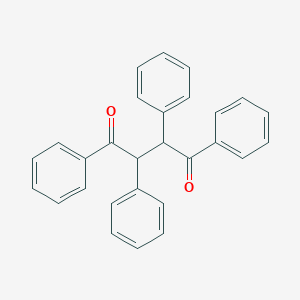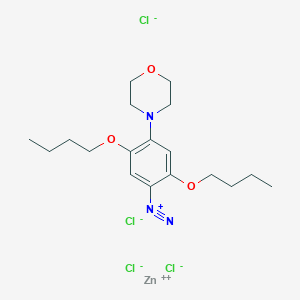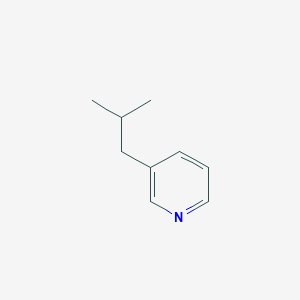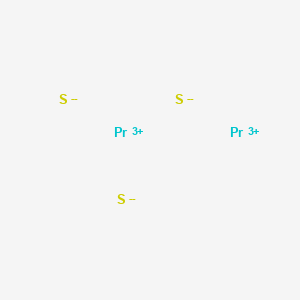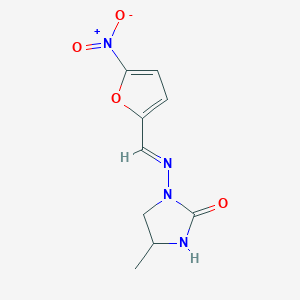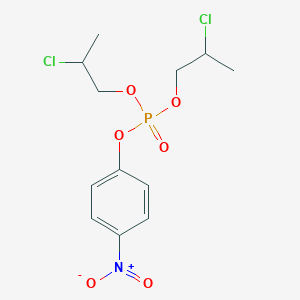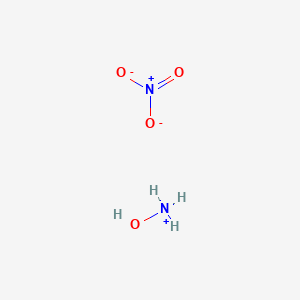
Hydroxylammonium nitrate
Übersicht
Beschreibung
Hydroxylammonium nitrate, also known as hydroxylamine nitrate, is an inorganic compound with the chemical formula [NH3OH]+[NO3]−. It is a salt derived from hydroxylamine and nitric acid. In its pure form, it is a colorless hygroscopic solid.
Vorbereitungsmethoden
Hydroxylammonium nitrate can be synthesized through various methods:
Neutralization Reaction: This involves the reaction of hydroxylamine with nitric acid.
Double Decomposition: Hydroxylammonium sulfate is reacted with barium nitrate to produce this compound and barium sulfate as a byproduct.
Electrolysis: This compound can also be prepared through the electrolysis of nitric acid solutions.
Ion Exchange: Hydroxylammonium chloride can be reacted with silver or lead(II) nitrate to produce this compound.
Analyse Chemischer Reaktionen
Hydroxylammonium nitrate undergoes several types of chemical reactions:
Oxidation: The hydroxylammonium cation acts as a reducing agent, while the nitrate anion acts as an oxidizing agent.
Decomposition: The compound can decompose thermally or catalytically. Thermal decomposition involves the breakdown of this compound into nitrogen oxides and water.
Proton Transfer: In the presence of certain ions or molecules, this compound can undergo proton transfer reactions, leading to the formation of various ionic species.
Wissenschaftliche Forschungsanwendungen
Hydroxylammonium nitrate has several scientific research applications:
Rocket Propellants: It is used as a component in both solid and liquid rocket propellants.
Electrospray Propulsion: This compound is being investigated for use in electrospray propulsion systems for spacecraft.
Wirkmechanismus
The mechanism of action of hydroxylammonium nitrate primarily involves its decomposition. The hydroxylammonium cation acts as a reducing agent, while the nitrate anion acts as an oxidizing agent. This leads to the formation of nitrogen oxides and water. The decomposition can be initiated thermally or catalytically, with the latter involving the use of metal oxide catalysts to lower the decomposition onset temperature .
Vergleich Mit ähnlichen Verbindungen
Hydroxylammonium nitrate can be compared with other similar compounds such as:
Ammonium Nitrate: Both compounds contain nitrate ions and are used in propellants.
Hydroxylammonium Sulfate: This compound is used in the synthesis of this compound.
Ammonium Dinitramide: Another energetic ionic compound used in propellants.
This compound stands out due to its dual nature as both a reducing agent and an oxidizing agent, making it a unique and versatile compound in various applications.
Eigenschaften
IUPAC Name |
hydroxyazanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/NO3.H4NO/c2-1(3)4;1-2/h;2H,1H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJZNQFRBUFHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH3+]O.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hydroxylamine, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13465-08-2 | |
| Record name | Hydroxylamine, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxylammonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)

